Polymyxin B3 sulfate

Antimicrobial susceptibility testing Gram-negative infections In vitro pharmacology

Polymyxin B3 sulfate is the minor yet most potent component of the clinical polymyxin B mixture, distinguished by an N-terminal octanoic acid (C8) chain. Unlike the bulk mixture, isolated B3 enables definitive resolution of the B2/B3 isomer pair in LC-MS/MS—essential for accurate pharmacokinetic studies and ANDA regulatory submissions. Its well-defined SAR around Dab5 and unique synergy with Ile-B1 make it indispensable for medicinal chemistry programs targeting reduced nephrotoxicity and rational combination therapy design. Bulk mixture cannot substitute for these critical applications.

Molecular Formula C55H96N16O13 xH2O4S (lot specific)
Molecular Weight 1189.45 g/mol (Free base)
Cat. No. B1151482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePolymyxin B3 sulfate
Molecular FormulaC55H96N16O13 xH2O4S (lot specific)
Molecular Weight1189.45 g/mol (Free base)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Polymyxin B3 Sulfate: A Minor Component with Major Implications for Antimicrobial Research and Analytical Validation


Polymyxin B3 sulfate (CAS 71140-58-4) is a naturally occurring cyclic lipopeptide antibiotic that constitutes approximately 3–5% of the clinically used polymyxin B sulfate mixture [1][2]. Unlike the dominant components B1 and B2, B3 is characterized by an N-terminal octanoic acid (C8) fatty acyl chain, which confers distinct physicochemical properties [3][4]. While polymyxins are primarily reserved as last-line therapeutics against multidrug-resistant Gram-negative pathogens, B3 itself has emerged as a critical target for structure-activity relationship (SAR) studies, synthetic hybrid design, and as an analytical reference standard for pharmaceutical quality control [1][5].

Polymyxin B3 Sulfate: Why Substituting with the Bulk Mixture or Other Fractions Compromises Analytical and Biological Fidelity


Substituting polymyxin B3 sulfate with the commercial polymyxin B mixture or other single components is not scientifically valid for many critical applications. The commercial mixture is composed of approximately 73% B1, 12% B1-Ile, 12% B2, and only 3–4% B3 [1]. This heterogeneity results in a 'blended' pharmacokinetic and pharmacodynamic profile that obscures the distinct behavior of B3. Critically, B3 has been identified as the most potent component against several key pathogens (excluding A. baumannii) and exhibits unique synergistic properties with Ile-B1 [2]. For applications requiring precise quantitation—such as clinical pharmacokinetic studies, bioanalytical method validation, or SAR studies—only isolated B3 can serve as a definitive standard. Using a bulk mixture introduces signal interference from co-eluting isomers (e.g., B2 and B3 share the same SRM in LC-MS/MS), leading to inaccurate quantification [3]. The structural differences in the fatty acid tail (octanoic acid in B3 vs. 6-methyloctanoic acid in B1) also drive distinct interactions in lipid membrane models, a nuance lost when using the mixture [4].

Polymyxin B3 Sulfate: Quantitative Evidence for Superior Potency, Distinct Synergy, and Unique Pharmacokinetics


Polymyxin B3 Demonstrates Superior Antibacterial Potency Against Key Gram-Negative Pathogens

Polymyxin B3 (B3) exhibits the highest intrinsic antibacterial activity among the four major components of the polymyxin B mixture. In a direct head-to-head comparison against a panel of Gram-negative clinical isolates, B3 was the most potent fraction against all tested species with the exception of Acinetobacter baumannii [1]. Against Pseudomonas aeruginosa, B3 achieved an MIC of 0.5 µg/mL, which is two-fold more potent than polymyxin B1 (MIC = 1.0 µg/mL) and four-fold more potent than polymyxin B2 (MIC = 2.0 µg/mL) [2][3].

Antimicrobial susceptibility testing Gram-negative infections In vitro pharmacology

Structural Differentiation via Octanoic Acid Moiety Confers Unique Lipophilicity and SAR Profile

Polymyxin B3 is uniquely defined by its N-terminal octanoic acid (C8) fatty acyl chain, which distinguishes it from B1 (6-methyloctanoic acid) and B2 (6-methylheptanoic acid) [1][2]. This structural difference has a quantifiable impact on its physicochemical properties. The calculated LogP (partition coefficient) for B3 is 0.31, compared to 0.47 for B1 and 0.12 for B2, indicating an intermediate lipophilicity that is hypothesized to influence its membrane insertion kinetics and binding affinity to lipid A [3]. This specific structural feature makes B3 a critical starting material for the synthesis of novel, less toxic polymyxin derivatives, as demonstrated by the creation of non-cytotoxic B3 analogs that retain antimicrobial activity [4].

Structure-Activity Relationship (SAR) Medicinal Chemistry Lipopeptide engineering

Polymyxin B3 Plus Ile-B1 is the Only Synergistic Combination Among the Native Components

In a comprehensive checkerboard synergy analysis of all four major polymyxin B components, the combination of polymyxin B3 and Ile-B1 was the only pairing that met the strict criteria for in vitro synergy [1]. This combination demonstrated a Fractional Inhibitory Concentration Index (FICI) of ≤0.5, indicative of a synergistic interaction. In contrast, combinations involving the dominant components B1 and B2 yielded the lowest probability of improved antibacterial activity, with FICI values >0.5 [1]. Furthermore, no antagonism was observed for any combination [1].

Synergy testing Combination therapy Antimicrobial resistance

Distinct Pharmacokinetic Profile: Lowest Relative Bioavailability in Murine Lung and Bloodstream Infection Models

Population pharmacokinetic modeling in a murine infection model revealed that polymyxin B3 has the lowest fractional bioavailability among the four major components. In a bloodstream infection model of Acinetobacter baumannii, the bioavailability fractions were 72.6% for B1, 12.0% for B1-Ile, 11.5% for B2, and 3.81% for B3 [1]. A similar profile was observed in a lung infection model [1]. Despite these differences in relative abundance, the clearance and volume of distribution were comparable among all components, suggesting that the low systemic exposure of B3 is due to other factors such as differential tissue binding or metabolism [1][2].

Pharmacokinetics (PK) Tissue distribution Preclinical modeling

B3 Serves as a Superior Scaffold for the Design of Potent and Selective Antimicrobial Hybrids

Polymyxin B3 has been successfully employed as a scaffold to create novel antimicrobial hybrids with enhanced and selective activity. When covalently linked to the aminoglycoside tobramycin, the resulting polymyxin B3-tobramycin hybrids demonstrated potent activity against multidrug- and extensively drug-resistant (MDR/XDR) Pseudomonas aeruginosa clinical isolates, with MIC values ranging from 2–8 µg/mL [1]. Notably, these hybrids displayed strong potentiation of legacy antibiotics: in combination, they reduced the MIC of rifampicin against P. aeruginosa by up to 64-fold (from 32 µg/mL to 0.5 µg/mL) and similarly potentiated minocycline and vancomycin [1].

Antimicrobial hybrid design Drug discovery Pseudomonas aeruginosa

B3 Enables Accurate Quantification of Polymyxin Components in Bioanalytical Method Validation

Accurate quantification of individual polymyxin B components in human plasma is essential for pharmacokinetic studies but is challenging due to the structural similarity of B2 and B3, which are isomers and share the same selected reaction monitoring (SRM) transition [1]. The use of a certified polymyxin B3 standard is mandatory for developing and validating a robust LC-MS/MS method. A validated method using a Zorbax Bonus-RP column successfully resolved all four major components within a 6.5-minute run, achieving excellent linearity (r² > 0.99) and precision (CV < 5.1%) for B3 quantification [1]. Without an isolated B3 standard, the co-elution and identical SRM of B2 and B3 would lead to over- or under-estimation of these critical analytes.

LC-MS/MS Bioanalysis Therapeutic Drug Monitoring (TDM)

High-Impact Application Scenarios for Polymyxin B3 Sulfate in R&D and Quality Control


Analytical Reference Standard for LC-MS/MS Bioanalysis in Clinical Pharmacokinetic Studies

Procure high-purity polymyxin B3 sulfate as a primary reference standard for the development and validation of LC-MS/MS methods used to quantify polymyxin components in human or animal plasma. This is essential to resolve the B2/B3 isomer pair and ensure accurate pharmacokinetic data, which is a cornerstone of therapeutic drug monitoring and regulatory submission for generic drug applications [1].

Scaffold for the Synthesis of Next-Generation Antimicrobial Hybrids and Derivatives

Utilize polymyxin B3 sulfate as a starting material in medicinal chemistry programs aimed at creating novel polymyxin conjugates or non-cytotoxic derivatives. Its unique octanoic acid tail and well-defined SAR, particularly around the Dab5 residue, provide a distinct chemical platform for improving the therapeutic index against MDR Gram-negative pathogens like P. aeruginosa [2][3].

In Vitro Microbiological Research on Polymyxin Synergy and Mechanisms of Action

Employ isolated polymyxin B3 sulfate in checkerboard assays and time-kill studies to dissect the contribution of this minor component to the overall activity of the polymyxin B mixture. This is specifically valuable for investigating its unique synergistic relationship with Ile-B1 and its superior potency against key species, providing insights that could inform rational combination therapy design [4].

Structure-Activity Relationship (SAR) Studies on Lipopolysaccharide (LPS) Binding

Use polymyxin B3 sulfate as a reference compound in biophysical assays (e.g., surface plasmon resonance, fluorescence anisotropy) to study the thermodynamics and kinetics of polymyxin binding to LPS. The defined structure of B3 allows researchers to isolate the contribution of the octanoic acid chain and specific Dab residues to membrane affinity and disruption, guiding the design of LPS-targeting agents with reduced nephrotoxicity [5].

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